3-(5-Bromo-2-(difluoromethoxy)phenyl)propiolic acid
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Overview
Description
3-(5-Bromo-2-(difluoromethoxy)phenyl)propiolic acid is a chemical compound with the molecular formula C10H5BrF2O3. It is characterized by the presence of a bromine atom, two fluorine atoms, and a difluoromethoxy group attached to a phenyl ring, which is further connected to a propiolic acid moiety. This compound is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-2-(difluoromethoxy)phenyl)propiolic acid typically involves the following steps:
Bromination: The starting material, 2-(difluoromethoxy)phenyl, undergoes bromination using bromine or a brominating agent to introduce the bromine atom at the 5-position.
Propiolic Acid Formation: The brominated intermediate is then subjected to a reaction with propiolic acid or its derivatives under suitable conditions to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromo-2-(difluoromethoxy)phenyl)propiolic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to changes in the functional groups present in the compound.
Scientific Research Applications
3-(5-Bromo-2-(difluoromethoxy)phenyl)propiolic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Research into its potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(5-Bromo-2-(difluoromethoxy)phenyl)propiolic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and difluoromethoxy groups play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The propiolic acid moiety can also participate in various biochemical pathways, contributing to the compound’s overall effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Bromo-2-methoxyphenyl)propiolic acid
- 3-(5-Bromo-2-fluorophenyl)propiolic acid
- 3-(5-Bromo-2-chlorophenyl)propiolic acid
Uniqueness
3-(5-Bromo-2-(difluoromethoxy)phenyl)propiolic acid is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable tool in various research applications.
Properties
Molecular Formula |
C10H5BrF2O3 |
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Molecular Weight |
291.04 g/mol |
IUPAC Name |
3-[5-bromo-2-(difluoromethoxy)phenyl]prop-2-ynoic acid |
InChI |
InChI=1S/C10H5BrF2O3/c11-7-2-3-8(16-10(12)13)6(5-7)1-4-9(14)15/h2-3,5,10H,(H,14,15) |
InChI Key |
CJNZVZWSIDNLQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)C#CC(=O)O)OC(F)F |
Origin of Product |
United States |
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